Cas no 6468-60-6 (3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one)
3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by its distinct structural modifications, including a 2,5-dimethoxyphenyl substitution at the 3-position and a hydroxyl group at the 7-position. These functional groups enhance its potential utility in photophysical and biochemical applications, owing to its tunable fluorescence properties and reactivity. The compound’s extended π-conjugation system may improve its suitability as a fluorophore or as a precursor for further derivatization. Its stability under ambient conditions and solubility in common organic solvents facilitate handling in research settings. This scaffold is of interest in medicinal chemistry and materials science for its modular synthetic accessibility and potential biological activity.
6468-60-6 structure
Product Name:3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one
CAS No:6468-60-6
MF:C17H14O5
MW:298.290065288544
CID:3057382
PubChem ID:6217150
Update Time:2025-06-08
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one
- EN300-36420
- NCGC00317963-01
- 3-(2,5-dimethoxyphenyl)-7-hydroxychromen-2-one
- 6468-60-6
- 7-hydroxy-3-(2,5-dimethoxyphenyl)-coumarin
- AB01312197-01
- F2106-0036
- STL033969
- CS-0302518
- AKOS000270938
-
- Inchi: 1S/C17H14O5/c1-20-12-5-6-15(21-2)13(9-12)14-7-10-3-4-11(18)8-16(10)22-17(14)19/h3-9,18H,1-2H3
- InChI Key: LXEYVDVUTABTPW-UHFFFAOYSA-N
- SMILES: O1C(C(=CC2C=CC(=CC1=2)O)C1C=C(C=CC=1OC)OC)=O
Computed Properties
- Exact Mass: 298.08412354Da
- Monoisotopic Mass: 298.08412354Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 65Ų
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-36420-0.05g |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 95.0% | 0.05g |
$88.0 | 2025-03-18 | |
| Enamine | EN300-36420-0.1g |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 95.0% | 0.1g |
$132.0 | 2025-03-18 | |
| Enamine | EN300-36420-0.25g |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 95.0% | 0.25g |
$188.0 | 2025-03-18 | |
| Enamine | EN300-36420-0.5g |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 95.0% | 0.5g |
$353.0 | 2025-03-18 | |
| Enamine | EN300-36420-1.0g |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 95.0% | 1.0g |
$470.0 | 2025-03-18 | |
| Enamine | EN300-36420-2.5g |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 95.0% | 2.5g |
$923.0 | 2025-03-18 | |
| Enamine | EN300-36420-5.0g |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 95.0% | 5.0g |
$1364.0 | 2025-03-18 | |
| Enamine | EN300-36420-10.0g |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 95.0% | 10.0g |
$2024.0 | 2025-03-18 | |
| Life Chemicals | F2106-0036-2μmol |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2106-0036-5μmol |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one |
6468-60-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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